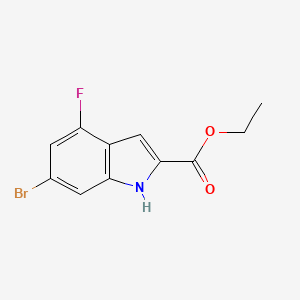![molecular formula C9H13FN2 B1418566 2-[(Dimethylamino)methyl]-4-fluoroaniline CAS No. 1153396-50-9](/img/structure/B1418566.png)
2-[(Dimethylamino)methyl]-4-fluoroaniline
Übersicht
Beschreibung
2-[(Dimethylamino)methyl]-4-fluoroaniline is a chemical compound with the molecular formula C9H12FNO. It is a fluorinated aniline derivative with applications in scientific research and industry. The compound has a molecular weight of 168.21 .
Physical And Chemical Properties Analysis
2-[(Dimethylamino)methyl]-4-fluoroaniline is a liquid at room temperature . For a detailed analysis of physical and chemical properties, it is recommended to refer to chemical databases.Wissenschaftliche Forschungsanwendungen
1. Synthesis of Aryl- and Alkylanilines
The compound 2-[(Dimethylamino)methyl]-4-fluoroaniline and its derivatives are used in the synthesis of various aryl- and alkylanilines. For instance, 4-fluoroaniline undergoes photoheterolysis to form different compounds, demonstrating its versatility in synthetic chemistry (Fagnoni, Mella, & Albini, 1999).
2. Photophysical Properties for OLEDs
A derivative of 2-[(Dimethylamino)methyl]-4-fluoroaniline, namely (2Z)-3-[4-(dimethylamino) phenyl]-2-(2-methylphenyl) prop-2-ene-nitrile (DPM), shows significant potential in organic photo emitting diodes (OLEDs). The compound's photophysical properties, including fluorescence in different solvents, make it suitable for application in OLEDs (Asiri et al., 2015).
3. Development of Fluoroionophores
Fluoroionophores, which are fluorescent sensors for ions, have been developed using derivatives of 2-[(Dimethylamino)methyl]-4-fluoroaniline. These compounds can specifically chelate metal ions like Zn+2 and Cd+2, showing potential in metal ion detection and analysis (Hong et al., 2012).
4. Alzheimer’s Disease Research
In the study of Alzheimer's disease, a derivative of 2-[(Dimethylamino)methyl]-4-fluoroaniline has been used in positron emission tomography (PET) imaging to locate neurofibrillary tangles and beta-amyloid plaques in living patients, aiding in the diagnosis and monitoring of the disease (Shoghi-Jadid et al., 2002).
5. Enantiomeric Separation in Analytical Chemistry
The compound's derivatives have been utilized in the enantiomeric separation of certain acids in analytical chemistry, demonstrating its use in chiral discrimination and quantification (Fukushima et al., 1997).
6. Genetically Encoded Fluorescent Amino Acid
2-[(Dimethylamino)methyl]-4-fluoroaniline derivatives have been genetically encoded as fluorescent amino acids in proteins. This application is crucial in studying protein structure, dynamics, and interactions in both in vitro and in vivo settings (Summerer et al., 2006).
7. Synthesis of Biologically Active Compounds
This compound serves as an important intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291), highlighting its role in pharmaceutical synthesis (Zhao et al., 2017).
Safety And Hazards
2-[(Dimethylamino)methyl]-4-fluoroaniline has several hazard statements including H302, H312, H315, H318, H332, H335 . The compound is dangerous and precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 . For a detailed safety and hazards analysis, it is recommended to refer to the Material Safety Data Sheet (MSDS) or other safety databases.
Eigenschaften
IUPAC Name |
2-[(dimethylamino)methyl]-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-12(2)6-7-5-8(10)3-4-9(7)11/h3-5H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYJKNGANRTDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylamino)methyl]-4-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



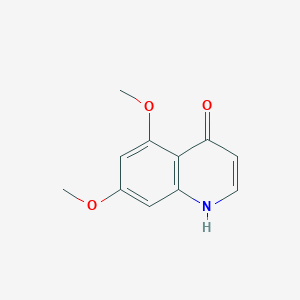
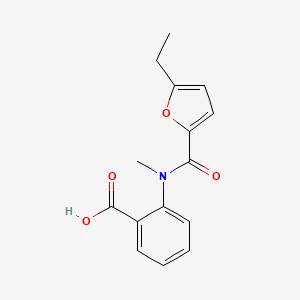
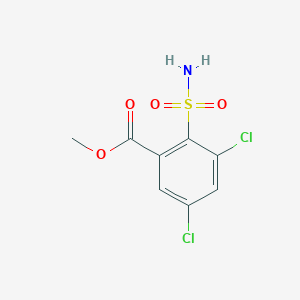
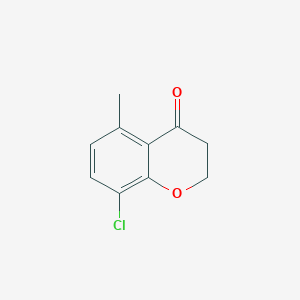
![N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B1418494.png)
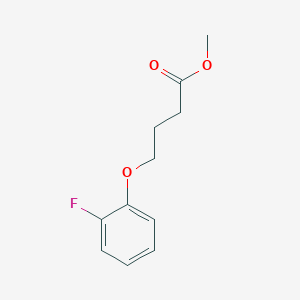
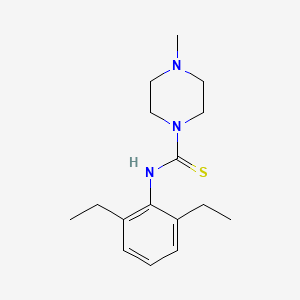
![2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid](/img/structure/B1418499.png)
![5-[(4-Methoxyphenyl)carbamoyl]thiophene-2-carboxylic acid](/img/structure/B1418500.png)
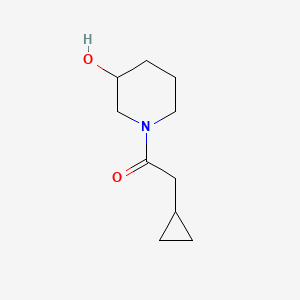
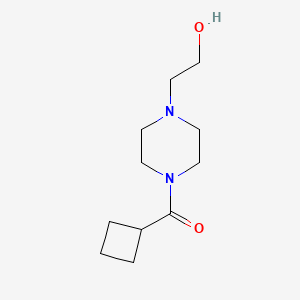
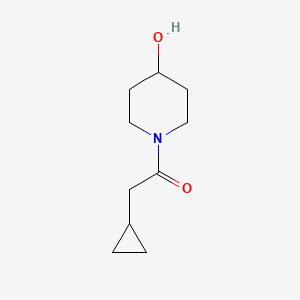
![3-[(4-Phenylbutan-2-yl)amino]azepan-2-one](/img/structure/B1418504.png)
